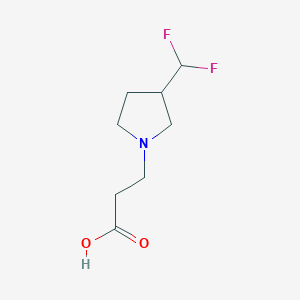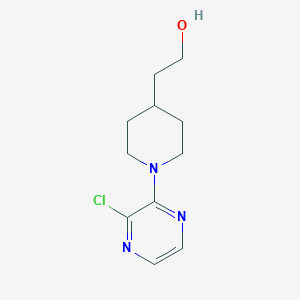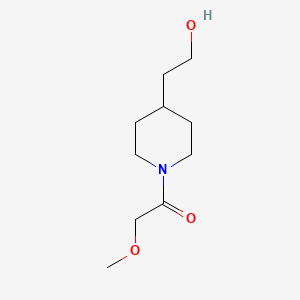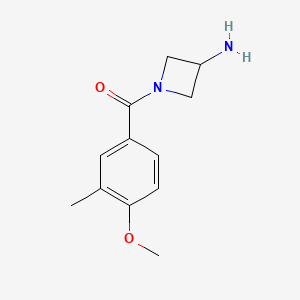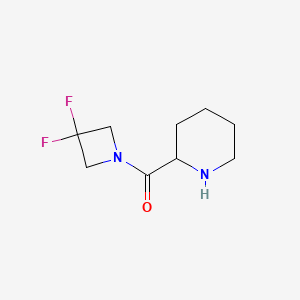
1-ethyl-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-ethyl-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole (EIMTP) is an organo-iodine compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a heterocyclic aromatic compound containing a five-membered ring of two nitrogen atoms and three carbon atoms. It is a relatively new compound, having only been synthesized in the late 2000s. This compound is of particular interest due to its ability to act as a catalyst for various reactions, such as the oxidation of alcohols and the formation of carbon-carbon bonds. Additionally, EIMTP has been investigated for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Fluorescent Molecule Development
One study discusses the synthesis of trifluoromethyl-promoted functional pyrazolo derivatives, including the pyrazolo[1,5-a]pyrimidine, which has been identified as a novel fluorescent molecule. This compound exhibited stronger fluorescence intensity compared to its methyl analogue, suggesting its potential as an attractive fluorophore with multiple binding sites (Wu et al., 2006).
Herbicide Activity
The same study by Wu et al. (2006) also identified a new chemical class of potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, suggesting an application in agriculture as herbicides.
Antimicrobial Agents
Another research effort led to the synthesis of a new series of 1,2,3-triazolyl pyrazole derivatives. These compounds were evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Some of these synthesized compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as antimicrobial agents (Bhat et al., 2016).
Nematocidal Evaluation
Research on pyrazole carboxamide derivatives, known for their importance in agrochemicals as fungicides, showed that novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds exhibit good nematocidal activity against M. incognita. Although these compounds showed weak fungicidal activity, their nematocidal potential indicates an application in pest management (Zhao et al., 2017).
Synthesis and Structural Diversity
Studies have also focused on the synthesis and structural diversity of metal coordination polymers constructed from pyrazole derivatives, demonstrating the versatility of these compounds in forming complex structures with potential applications in materials science (Cheng et al., 2017).
properties
IUPAC Name |
1-ethyl-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3IN2/c1-3-13-4(2)5(11)6(12-13)7(8,9)10/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXUNQFIQMJESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)
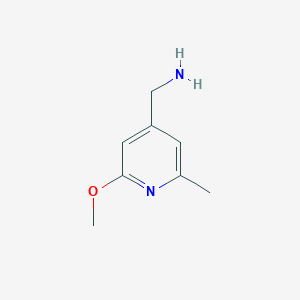
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)
![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)
